![molecular formula C14H25NO6 B565358 gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester CAS No. 56877-44-2](/img/structure/B565358.png)
gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester
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Overview
Description
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester consists of 45 bonds in total. There are 20 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Organic Synthesis Building Block
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester serves as a versatile building block in organic synthesis. Its unique chemical properties and reactivity patterns make it an indispensable tool for creating innovative compounds with tailored characteristics .
Coagulation Cascade
This compound plays a crucial role in the coagulation cascade. The γ-carboxyglutamic acid residues are essential for high-affinity calcium binding in the GLA domain of factor IX, which is part of the coagulation system .
Metal Binding Properties
Gamma-carboxyglutamic acid, with its dicarboxylic acid side chain, confers unique metal binding properties to proteins into which it is incorporated, enhancing their functionality .
Vitamin K-dependent Proteins
The synthesis of γ-carboxyglutamic acid occurs post-translationally from specific glutamate residues in vitamin K-dependent proteins. This process is crucial for the biosynthesis of proteins involved in blood clotting and bone metabolism .
Proteomics Research
As a product for proteomics research, this compound is used to study protein structures and functions, particularly those undergoing post-translational modifications .
Growth Arrest-Specific Proteins
Gamma-Carboxyglutamic Acid is involved in the modification of growth arrest-specific proteins like Gas6 and Pros1, which play roles in cell signaling and vascular biology .
Mechanism of Action
- Specifically, the compound acts on proteins involved in blood clotting, including prothrombin (Factor II), Factor VII, Factor IX, and Factor X .
- The resulting gamma-carboxyglutamyl residues enable these proteins to interact with calcium ions and phospholipids, essential for their function in blood coagulation .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-11(18)8(7-9(15)10(16)17)12(19)21-14(4,5)6/h8-9H,7,15H2,1-6H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYDDDZJFUWBJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)N)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676278 |
Source
|
Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester | |
CAS RN |
56877-44-2 |
Source
|
Record name | 2-Amino-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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